molecular formula C17H19BrN4O B2556214 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide CAS No. 1396858-73-3

3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2556214
CAS No.: 1396858-73-3
M. Wt: 375.27
InChI Key: SHLKHTXMRFCCEJ-UHFFFAOYSA-N
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Description

3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that features a bromine atom, a pyrimidine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.

    Amidation: The final step involves the formation of the benzamide group through a condensation reaction between the brominated pyrimidine derivative and an appropriate benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-6-(4-methylpiperidin-1-yl)pyridazine
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide is unique due to its specific combination of a bromine atom, a pyrimidine ring, and a piperidine moiety. This combination imparts distinct chemical properties and biological activities that are not found in other similar compounds.

Properties

IUPAC Name

3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-12-5-7-22(8-6-12)16-10-15(19-11-20-16)21-17(23)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLKHTXMRFCCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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